molecular formula C19H11ClN2 B1141659 6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine CAS No. 1228267-12-6

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine

Cat. No.: B1141659
CAS No.: 1228267-12-6
M. Wt: 302.75704
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Description

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine is a heterocyclic aromatic compound with a complex fused ring structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a phenanthridine core fused with an imidazole ring and a chlorine atom at the 6th position, which contributes to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine typically involves a multi-step process. One common method is the photochemical intramolecular C-N coupling reaction. This method involves the use of a photoreactor equipped with specific lamps to induce the reaction. For example, 2-(tert-butyl)-11-chlorobenzo[4,5]imidazo[1,2-f]phenanthridine can be synthesized by dissolving the starting material in a mixture of ethyl acetate and hexane, followed by slow evaporation to obtain high-quality crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine involves its interaction with molecular targets through its aromatic and heterocyclic structure. The chlorine atom and imidazole ring play crucial roles in its reactivity. The compound can intercalate into nucleic acids, affecting DNA and RNA functions, which is particularly relevant in its potential medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: A simpler structure without the imidazole ring and chlorine atom.

    Imidazo[1,2-a]pyridine: Similar fused ring structure but with different heteroatoms.

    Benzimidazole: Contains an imidazole ring fused with a benzene ring but lacks the phenanthridine core.

Uniqueness

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine is unique due to its specific fused ring structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

CAS No.

1228267-12-6

Molecular Formula

C19H11ClN2

Molecular Weight

302.75704

Synonyms

6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine

Origin of Product

United States

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